molecular formula C6H8O7 B1628370 2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid CAS No. 287389-42-8

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid

Cat. No.: B1628370
CAS No.: 287389-42-8
M. Wt: 198.08 g/mol
InChI Key: KRKNYBCHXYNGOX-IDEBNGHGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid is a stable isotope-labeled compound of citric acid, where all six carbon atoms are replaced with the carbon-13 isotope. This compound is widely used in scientific research due to its unique properties, which allow for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula of citric acid-13C6 is C6H8O7, and it has a molecular weight of 198.08 g/mol .

Mechanism of Action

Target of Action

Citric acid-13C6, a tricarboxylic acid enriched with 13C isotopes, is a weak organic acid found in citrus fruits . It primarily targets metabolic pathways in the body, including the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle . The TCA cycle is a key metabolic pathway that connects carbohydrate, fat, and protein metabolism. The molecules that feed into the TCA cycle include pyruvate, fatty acids, and amino acids .

Mode of Action

Citric acid-13C6, like its unlabeled counterpart, plays a crucial role in the TCA cycle. Each turn of the cycle involves the input of one acetyl-CoA molecule (which can be thought of as a two-carbon fragment of a carbohydrate, fat, or protein), and the output of two molecules of carbon dioxide . This means that citric acid-13C6, once it enters the TCA cycle, will contribute to the generation of energy in the form of ATP (adenosine triphosphate). It’s also involved in the transfer of electrons to NAD+ and FAD, forming NADH and FADH2, which are used in the electron transport chain to generate more ATP .

Biochemical Pathways

The TCA cycle is the primary pathway affected by citric acid-13C6. This cycle is central to aerobic respiration in cells, where it serves to oxidize acetyl-CoA molecules derived from carbohydrates, fats, and proteins into carbon dioxide . In addition, it provides precursors for many biosynthetic pathways and leads to the production of ATP via the electron transport chain .

Pharmacokinetics

As for excretion, citric acid and its metabolites may be eliminated via the kidneys .

Result of Action

The action of citric acid-13C6 in the TCA cycle results in the production of ATP, which is the main energy currency of cells. This supports various cellular processes, including muscle contraction, nerve impulse propagation, and chemical synthesis . Additionally, intermediates of the TCA cycle serve as precursors for the biosynthesis of various important compounds, including amino acids, lipids, and heme .

Action Environment

The action of citric acid-13C6 is influenced by various environmental factors. For instance, the availability of other substrates (such as glucose, fatty acids, and amino acids), the presence of oxygen, and the overall energy status of the cell can all affect the rate at which citric acid-13C6 is metabolized in the TCA cycle . Furthermore, certain conditions, such as hypoxia (low oxygen levels), can limit the activity of the TCA cycle and thus the action of citric acid-13C6 .

Biochemical Analysis

Biochemical Properties

Citric acid-13C6, like its unlabeled counterpart, plays a pivotal role in the Citric Acid Cycle . This cycle is a series of chemical reactions that generates energy through the oxidation of acetate, derived from carbohydrates, fats, and proteins into carbon dioxide . The cycle involves eight major steps, starting with the combination of acetyl CoA and oxaloacetate to form a six-carbon molecule called citrate . Enzymes such as citrate synthase play a key role in these reactions .

Cellular Effects

The Citric Acid Cycle, in which Citric acid-13C6 participates, is central to cellular respiration . It influences cell function by providing the cell with energy in the form of ATP, NADH, and FADH2 . These energy-rich molecules are used in various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of Citric acid-13C6 involves its participation in the Citric Acid Cycle . It binds to the enzyme citrate synthase, which catalyzes the condensation of acetyl CoA and oxaloacetate to form citrate . This enzyme is regulated by the ratios of ATP: ADP and NADH: NAD, and is inhibited by high concentrations of ATP and NADH .

Temporal Effects in Laboratory Settings

The effects of Citric acid-13C6 over time in laboratory settings would mirror those of the Citric Acid Cycle. The cycle is a continuous process that occurs as long as the cell has a supply of acetyl CoA and is able to produce sufficient energy for its needs .

Dosage Effects in Animal Models

The dosage effects of Citric acid-13C6 in animal models have not been specifically studied. It is known that the Citric Acid Cycle, in which Citric acid-13C6 is involved, is essential for energy production in all cells, and disruptions to this cycle can have significant effects on cellular function .

Metabolic Pathways

Citric acid-13C6 is involved in the Citric Acid Cycle, a key metabolic pathway . This cycle involves a series of reactions that result in the oxidation of acetate into carbon dioxide . Enzymes such as citrate synthase and others are involved in these reactions .

Transport and Distribution

Citric acid-13C6, as a part of the Citric Acid Cycle, is primarily located within the mitochondrial matrix of eukaryotic cells . The transport and distribution of Citric acid-13C6 within cells and tissues would follow the same pathways as other metabolites involved in the Citric Acid Cycle .

Subcellular Localization

Citric acid-13C6 is localized within the mitochondria, where the Citric Acid Cycle takes place . This subcellular localization is crucial for its role in energy production and other cellular functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid can be synthesized through the fermentation of glucose using microorganisms such as Aspergillus niger. The process involves the incorporation of carbon-13 labeled glucose into the citric acid cycle, resulting in the production of citric acid-13C6. The reaction conditions typically include a controlled pH, temperature, and nutrient supply to optimize the yield of the labeled compound .

Industrial Production Methods: Industrial production of citric acid-13C6 follows similar fermentation processes but on a larger scale. The use of bioreactors allows for the precise control of environmental conditions, ensuring high yields and purity of the labeled citric acid. The product is then purified through crystallization and other separation techniques to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions: 2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying metabolic pathways and enzyme activities.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various intermediates and derivatives of citric acid, which are useful for studying biochemical pathways and developing new pharmaceuticals .

Scientific Research Applications

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid is extensively used in scientific research due to its ability to trace metabolic pathways and study enzyme mechanisms. Some of its key applications include:

    Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Helps in understanding metabolic processes and energy production in cells by tracing the citric acid cycle.

    Medicine: Used in drug metabolism studies to track the distribution and breakdown of pharmaceuticals in the body.

    Industry: Employed in the development of new materials and as a standard in analytical chemistry

Comparison with Similar Compounds

    Citric Acid: The non-labeled version of citric acid, commonly found in citrus fruits and used as a food additive.

    Malic Acid: Another tricarboxylic acid involved in the citric acid cycle, used in food and beverage industries.

    Tartaric Acid: A dicarboxylic acid used in baking and winemaking.

Uniqueness of Citric Acid-13C6: The primary uniqueness of citric acid-13C6 lies in its isotopic labeling, which allows for precise tracking and analysis in scientific studies. This feature makes it invaluable for research applications that require detailed understanding of metabolic pathways and molecular interactions .

Properties

IUPAC Name

2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7/c7-3(8)1-6(13,5(11)12)2-4(9)10/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKNYBCHXYNGOX-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C](=O)O)[13C]([13CH2][13C](=O)O)([13C](=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80584439
Record name 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

287389-42-8
Record name 2-Hydroxy(~13~C_3_)propane-1,2,3-(~13~C_3_)tricarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80584439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 287389-42-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Reactant of Route 2
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Reactant of Route 3
Reactant of Route 3
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Reactant of Route 4
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Reactant of Route 5
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid
Reactant of Route 6
2-hydroxy(1,2,3-13C3)propane-1,2,3-tricarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.